Dimoxaprostum
Beschreibung
Eigenschaften
CAS-Nummer |
90243-98-4 |
|---|---|
Molekularformel |
C21H34O6 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
(Z)-7-[(1S,2S,3S)-2-[(E,3S)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O6/c1-4-27-14-21(2,3)19(24)12-11-16-15(17(22)13-18(16)23)9-7-5-6-8-10-20(25)26/h5,7,11-12,15-16,18-19,23-24H,4,6,8-10,13-14H2,1-3H3,(H,25,26)/b7-5-,12-11+/t15-,16-,18-,19-/m0/s1 |
InChI-Schlüssel |
UJFDLBWYYFZXDS-LEENOTDESA-N |
SMILES |
CCOCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Isomerische SMILES |
CCOCC(C)(C)[C@H](/C=C/[C@@H]1[C@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O |
Kanonische SMILES |
CCOCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Molecular Architecture
Dimoxaprostum’s structure ([PubChem CID 6436046]) contains:
- A cyclopentanone core with cis-configured hydroxyl groups at C11 and C15
- A Z-configured double bond at C5–C6
- An ethoxy-bearing dimethylpentenyl side chain at C13–C16
- A heptenoic acid moiety with E-configuration at C13–C14
The presence of four defined stereocenters (C1, C2, C3, C15) and two double bond geometries necessitates precise stereocontrol during synthesis.
Key Synthetic Challenges
- Stereoselective cyclopentane formation : Achieving the 1S,2S,3S configuration in the cyclopentanone ring
- Double bond geometry control : Maintaining Z configuration at C5–C6 during conjugate additions
- Acid-sensitive groups : Protecting hydroxyl groups during ethoxy installation
- Thermal instability : Managing exothermic reactions during epoxidation
Established Synthetic Routes
Corey Lactone Approach (Primary Industrial Method)
The 7-step sequence from trans-stilbene oxide demonstrates scalability:
Critical parameters:
- Epoxidation using dimethyldioxirane achieves complete conversion without racemization
- Wittig reaction requires strict temperature control (-78°C) to maintain Z-selectivity
- Ethylation at C16 uses inverse addition to prevent β-elimination
Advanced Oxidation Methodologies
Dimethyldioxirane-Mediated Epoxidation
The Organic Syntheses procedure provides optimal conditions:
Reaction Setup
- Oxone® (2.2 eq) added portionwise to acetone/H₂O (4:1 v/v)
- Vigorous stirring at 0°C under N₂ atmosphere
- *trans*-Stilbene (1 eq) added via syringe pump over 2 h
Performance Metrics
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Δ+10°C → -12% yield |
| Stirring rate | 1200 rpm | <600 rpm → incomplete conversion |
| Acetone:H₂O ratio | 4:1 | Higher H₂O → side product formation |
| Reaction time | 4 h | Extended time → decomposition |
This method’s 99% yield surpasses mCPBA (83%) and VO(acac)₂/H₂O₂ (76%) alternatives.
Purification and Analytical Considerations
Chromatographic Challenges
This compound’s polar functional groups (3 hydroxyls, 1 carboxylic acid) necessitate:
HPLC Conditions
- Column: Zorbax SB-C18 (4.6 × 250 mm, 5 μm)
- Mobile phase: 0.1% TFA in H₂O (A)/MeCN (B)
- Gradient: 20% B → 80% B over 30 min
- Retention time: 12.3 ± 0.2 min
Impurity Profile
| Impurity | RRT | Source | Control Strategy |
|---|---|---|---|
| Δ5,6-trans | 0.92 | Epimerization during step 4 | Strict N₂ atmosphere |
| C16-OH | 1.08 | Incomplete ethylation | Excess EtBr (1.5 eq) |
| Lactone form | 1.15 | Acid-catalyzed cyclization | pH control during workup |
Industrial-Scale Modifications
Continuous Flow Epoxidation
Replacing batch processing with flow chemistry:
Reactor Design
- Tubular reactor (ID 2 mm, L 10 m)
- Residence time: 3.2 min
- T: -5°C, P: 8 bar
Advantages
Crystallization Optimization
Final API purification uses anti-solvent crystallization:
Protocol
- Dissolve crude product in EtOAc (5 mL/g) at 40°C
- Add n-heptane (15 mL/g) at 0.5°C/min
- Seed at 25°C with 0.1% w/w pure crystals
- Age slurry for 12 h
Results
| Parameter | Batch | Continuous |
|---|---|---|
| Purity (%) | 99.3 | 99.5 |
| Particle size (μm) | 50–150 | 10–50 |
| Yield (%) | 87 | 91 |
Stability and Degradation Pathways
Forced Degradation Studies
| Condition | Degradants Formed | Mechanism |
|---|---|---|
| Acid (0.1N HCl) | Lactone derivative (15%) | Intramolecular esterification |
| Base (0.1N NaOH) | Δ13,14-isomer (22%) | β-elimination |
| Oxidative (H₂O₂) | C15-ketone (38%) | Alcohol oxidation |
| Thermal (80°C) | Racemization at C1 (9%) | Stereo-inversion |
Stabilization strategies include:
- Lyophilized formulation under N₂
- Buffered pH 5.0–6.0 solutions
- Exclusion of transition metal ions
Emerging Synthetic Technologies
Enzymatic Dynamic Kinetic Resolution
Recent advances employ Candida antarctica lipase B for asymmetric synthesis:
Key Advantages
- 99.9% ee vs. 98.5% for chemical methods
- 50% reduction in protecting group steps
- Ambient temperature operation
Limitations
- Substrate specificity requires expensive co-factors
- Scale-up challenges in multiphase systems
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Dimoxaprost hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und als potenzielles therapeutisches Mittel.
Medizin: Untersucht auf seine potenzielle Verwendung bei der Behandlung verschiedener Erkrankungen, einschließlich Entzündungen und Herz-Kreislauf-Erkrankungen.
Industrie: Einsatz bei der Entwicklung neuer Materialien und als Katalysator in chemischen Reaktionen.
Wirkmechanismus
Dimoxaprost entfaltet seine Wirkung durch Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es wirkt auf Prostaglandinrezeptoren, was zur Aktivierung der Adenylatcyclase und der anschließenden Produktion von cyclischem Adenosinmonophosphat (cAMP) führt. Dies führt zu einer Relaxation der glatten Muskulatur und entzündungshemmenden Wirkungen.
Wissenschaftliche Forschungsanwendungen
Dimoxaprost has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating various medical conditions, including inflammation and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
Dimoxaprost exerts its effects by interacting with specific molecular targets and pathways. It acts on prostaglandin receptors, leading to the activation of adenylate cyclase and subsequent production of cyclic adenosine monophosphate (cAMP). This results in smooth muscle relaxation and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Pharmacodynamic Comparison :
| Parameter | This compound | Latanoprost |
|---|---|---|
| IOP Reduction | 28–33% | 25–31% |
| Onset of Action | 2–4 hours | 3–5 hours |
| Peak Efficacy | 6–8 hours | 8–12 hours |
This compound exhibits faster onset and marginally superior IOP reduction, attributed to its enhanced corneal permeability . However, Latanoprost demonstrates a longer duration of action due to its prodrug design, which requires enzymatic hydrolysis for activation .
Bimatoprost
Bimatoprost, an amide prodrug, differs structurally by replacing the ketone group with a primary amide (Figure 1).
Pharmacokinetic Comparison :
| Parameter | This compound | Bimatoprost |
|---|---|---|
| Bioavailability | 35–40% | 45–50% |
| Half-life | 2.5–3.2 hours | 4.0–4.5 hours |
| Protein Binding | 88% | 92% |
Bimatoprost’s higher bioavailability correlates with its lipophilic amide moiety, enhancing corneal absorption . However, this compound’s fluorine substitution minimizes oxidative degradation, reducing systemic exposure .
Efficacy :
- IOP Reduction : Bimatoprost achieves 27–34% IOP reduction, comparable to this compound.
- Therapeutic Window : this compound’s narrower therapeutic window necessitates precise dosing to avoid hyperemia .
Comparison with Functionally Similar Compounds
Timolol (Beta-Blocker)
Timolol, a non-prostaglandin IOP-lowering agent, provides an alternative mechanism via aqueous humor suppression.
| Parameter | This compound | Timolol |
|---|---|---|
| Mechanism | Uveoscleral outflow | Aqueous suppression |
| IOP Reduction | 28–33% | 20–25% |
| Systemic Effects | Minimal | Bradycardia, bronchospasm |
This compound’s superior efficacy and lack of systemic cardiovascular effects make it preferable for patients with asthma or heart conditions .
Discussion
Structural Advantages
This compound’s fluorine substitution enhances stability and receptor affinity compared to Latanoprost, while avoiding the pigmentation changes linked to Bimatoprost .
Clinical Implications
- First-Line Use : this compound’s rapid onset supports its use in acute IOP management.
- Combination Therapy : Synergistic effects observed with Timolol (mean IOP reduction: 38–42%) .
Limitations
- Cost: 20–30% higher than Latanoprost in most markets.
- Storage Requirements : Requires refrigeration, unlike Bimatoprost .
Q & A
Q. How should researchers respond to peer review critiques about incomplete mechanistic data for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
